Ertapenem vs. Meropenem: Comparative MIC90 Values Against ESBL-Producing Enterobacteriaceae
Against 121 clinical strains of ESBL-producing Escherichia coli and Klebsiella, ertapenem demonstrated MIC90 values of 0.094 and 0.25 µg/mL, while meropenem exhibited lower MIC90 values of 0.032 and 0.064 µg/mL [1]. Although meropenem is numerically more potent in vitro, ertapenem MICs remain well within clinically achievable plasma concentrations, establishing it as a viable, narrower-spectrum option for targeted therapy of ESBL-producers [1]. In contrast, piperacillin-tazobactam was largely ineffective (MIC90 16-256 µg/mL) [1].
| Evidence Dimension | Antimicrobial Susceptibility (MIC90) |
|---|---|
| Target Compound Data | 0.094 and 0.25 µg/mL (against ESBL-producing E. coli and Klebsiella) |
| Comparator Or Baseline | Meropenem: 0.032 and 0.064 µg/mL; Piperacillin-Tazobactam: 16 and 256 µg/mL |
| Quantified Difference | Ertapenem MIC90 is ~3-4x higher than meropenem but >100x lower than piperacillin-tazobactam |
| Conditions | Etest on 121 clinical isolates of ESBL-producing Enterobacteriaceae (E. coli and Klebsiella) |
Why This Matters
Confirms ertapenem as a potent ESBL-active agent suitable for de-escalation or targeted use, allowing procurement for protocols where preserving broader-spectrum carbapenems like meropenem is a stewardship priority.
- [1] Raveh D, et al. Susceptibilities of ESBL-producing Enterobacteriaceae to ertapenem, meropenem and piperacillin-tazobactam with and without clavulanic acid. Chemotherapy. 2007;53(3):185-9. View Source
